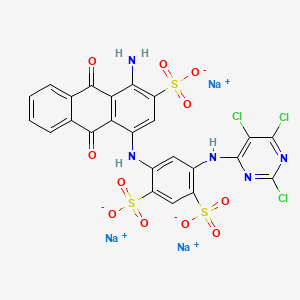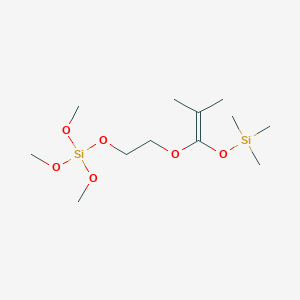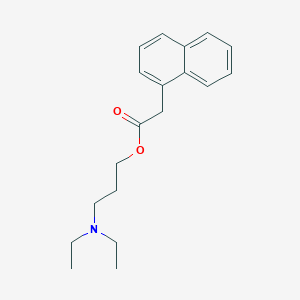
3-Diethylaminopropyl 2-naphthalen-1-ylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diethylamino)propyl 2-naphthalen-1-ylacetate: is an organic compound with the molecular formula C19H25NO2 It is a derivative of naphthalene and is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a naphthalen-1-ylacetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate typically involves the esterification of 1-naphthaleneacetic acid with 3-(diethylamino)propyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 3-(diethylamino)propyl 2-naphthalen-1-ylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the behavior of biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, 3-(diethylamino)propyl 2-naphthalen-1-ylacetate can be used as a precursor for the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(diethylamino)propyl 2-naphthalen-1-ylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
3-(diethylamino)propylamine: This compound shares the diethylamino and propyl groups but lacks the naphthalen-1-ylacetate moiety.
1-naphthaleneacetic acid: This compound contains the naphthalene ring and acetic acid group but lacks the diethylamino and propyl groups.
Uniqueness: 3-(diethylamino)propyl 2-naphthalen-1-ylacetate is unique due to the combination of its structural features, which allow for diverse chemical reactivity and biological interactions. The presence of both the diethylamino group and the naphthalene ring provides a versatile platform for various applications in research and industry.
特性
CAS番号 |
5437-28-5 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC名 |
3-(diethylamino)propyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C19H25NO2/c1-3-20(4-2)13-8-14-22-19(21)15-17-11-7-10-16-9-5-6-12-18(16)17/h5-7,9-12H,3-4,8,13-15H2,1-2H3 |
InChIキー |
OHHVOYGWFDRAHD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


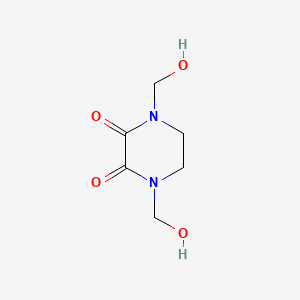
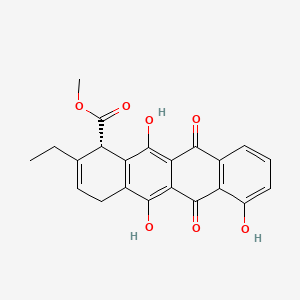
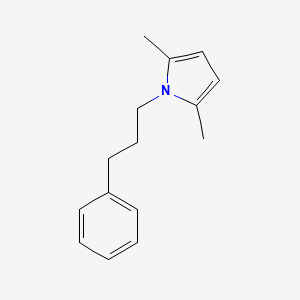
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)


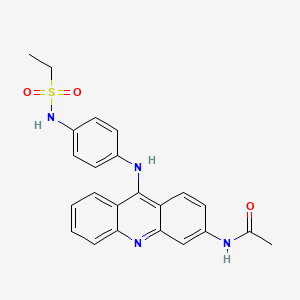
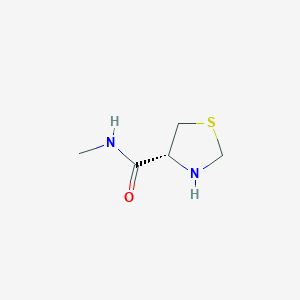
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)
